Ethyl 2-bromo-5-(4H-1,2,4-triazol-4-yl)benzoate

Description

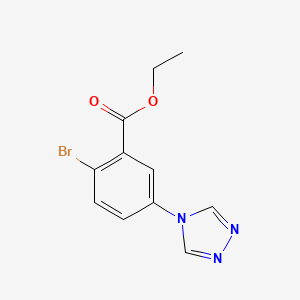

Ethyl 2-bromo-5-(4H-1,2,4-triazol-4-yl)benzoate (CAS: 1351384-56-9) is a heterocyclic compound with the molecular formula C₁₁H₁₀BrN₃O₂ and a molecular weight of 296.12 g/mol . Its structure features a benzoate ester substituted with a bromine atom at position 2 and a 1,2,4-triazole moiety at position 5 (Figure 1). The triazole ring, a five-membered aromatic system with three nitrogen atoms, is known to confer diverse pharmacological properties, including antimicrobial, antifungal, and antiviral activities . The bromine substituent introduces steric and electronic effects that may influence reactivity, binding affinity, and metabolic stability.

Properties

Molecular Formula |

C11H10BrN3O2 |

|---|---|

Molecular Weight |

296.12 g/mol |

IUPAC Name |

ethyl 2-bromo-5-(1,2,4-triazol-4-yl)benzoate |

InChI |

InChI=1S/C11H10BrN3O2/c1-2-17-11(16)9-5-8(3-4-10(9)12)15-6-13-14-7-15/h3-7H,2H2,1H3 |

InChI Key |

LTTLQTJKQCUFRG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)N2C=NN=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-5-(4H-1,2,4-triazol-4-yl)benzoate typically involves the following steps:

Bromination: The starting material, 2-ethyl benzoate, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide.

Triazole Formation: The brominated intermediate is then reacted with 4H-1,2,4-triazole under basic conditions, often using a base like potassium carbonate or sodium hydroxide, to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-5-(4H-1,2,4-triazol-4-yl)benzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like LiAlH4 or sodium borohydride in anhydrous solvents.

Major Products

Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.

Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Ethyl 2-bromo-5-(4H-1,2,4-triazol-4-yl)benzoate has several scientific research applications:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer activities.

Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

Materials Science: Utilized in the development of novel materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-5-(4H-1,2,4-triazol-4-yl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding, π-π stacking, and coordination with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Triazole Moieties

Ethyl 4-((4-Methoxybenzyl)thio)-3-(4H-1,2,4-triazol-4-yl)benzoate (3m′)

- Structure : Features a thioether group (-S-) linked to a 4-methoxybenzyl substituent at position 4 and a triazole at position 3 of the benzene ring .

- Key Differences: The triazole is positioned at C3 instead of C5. The 4-methoxybenzyl group may enhance lipophilicity compared to the bromine substituent.

- Synthesis : Prepared via C-H bond functionalization and purified via column chromatography (32% yield) .

Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate

- Structure : Contains a 3-ethyl-5-oxo-4,5-dihydrotriazole ring fused to the benzoate ester .

- Key Differences: The triazole is in a dihydro state with an ethyl and oxo substituent, reducing aromaticity and altering hydrogen-bonding capacity.

- Pharmacological Relevance : Demonstrates antifungal and antiviral activities due to interactions with heme iron and enzyme active sites (e.g., aromatase inhibitors) .

Isopropyl 2-bromo-5-(4H-1,2,4-triazol-4-yl)benzoate

- Structure : Differs only in the ester group (isopropyl vs. ethyl) .

- Key Differences :

- The bulkier isopropyl group may reduce solubility in polar solvents but improve membrane permeability.

- Similar bromine and triazole positioning suggests comparable electronic effects but distinct pharmacokinetics.

Antimicrobial Activity

- Ethyl 2-bromo-5-(4H-1,2,4-triazol-4-yl)benzoate: No direct activity data is provided in the evidence, but analogs like 3m′ and dihydrotriazole derivatives (e.g., vorozole) show potent antifungal and antibacterial effects .

- Triazole-Thiophene Derivatives: highlights ester derivatives of 2-(3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl)ethanol with antimicrobial properties. These compounds, synthesized via EDC/HOBT-mediated coupling (61.7% yield), suggest that bromine and triazole positioning synergistically enhance bioactivity .

Structural and Electronic Effects

| Compound | Substituents (Position) | Ester Group | Key Pharmacological Notes | Synthesis Yield |

|---|---|---|---|---|

| Ethyl 2-bromo-5-triazolyl-benzoate | Br (C2), Triazole (C5) | Ethyl | Potential halogen bonding | N/A |

| 3m′ (Ethyl 4-(thioether)-3-triazolyl) | S-(4-methoxybenzyl) (C4), Triazole (C3) | Ethyl | Enhanced lipophilicity | 32% |

| Ethyl 4-(dihydrotriazolyl)-benzoate | Ethyl, oxo (triazole) | Ethyl | Antifungal/aromatase inhibition | 87% |

| Isopropyl 2-bromo-5-triazolyl-benzoate | Br (C2), Triazole (C5) | Isopropyl | Improved membrane permeability | N/A |

Biological Activity

Ethyl 2-bromo-5-(4H-1,2,4-triazol-4-yl)benzoate is a synthetic compound that belongs to the class of triazole derivatives. Its unique structural features, including a bromine atom and a triazole ring, confer significant biological activity, making it a subject of interest in pharmacological and agricultural research.

Structural Characteristics

The compound is characterized by:

- Triazole Ring : A five-membered ring containing three nitrogen atoms, known for its diverse biological activities.

- Bromo Group : The presence of the bromine atom enhances the compound's reactivity and potential efficacy against various biological targets.

- Benzoate Moiety : This structure contributes to the compound's solubility and interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Triazole derivatives are commonly recognized for their antifungal properties, and this compound is no exception. Studies have shown that it can inhibit the growth of various fungal strains, potentially serving as a lead compound for antifungal drug development .

Anticancer Activity

Compounds containing triazole rings have been reported to possess anticancer properties. This compound may affect cancer cell lines through mechanisms such as apoptosis induction or cell cycle arrest. For example, related triazole compounds have demonstrated significant inhibition against colon carcinoma and breast cancer cell lines .

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets:

- Enzyme Inhibition : The triazole ring can bind to enzymes involved in critical metabolic pathways, thereby inhibiting their activity. This is particularly relevant in the context of antifungal action where triazoles inhibit ergosterol synthesis in fungal cell membranes.

- Cell Signaling Disruption : The compound may interfere with signaling pathways that regulate cell proliferation and survival.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against various fungal strains | |

| Anticancer | Inhibits growth in cancer cell lines | |

| Enzyme Inhibition | Disrupts metabolic pathways |

Case Study: Antifungal Activity

In a study evaluating the antifungal properties of triazole derivatives similar to this compound, compounds were tested against Candida albicans and Aspergillus niger. The results indicated that derivatives with bromine substitutions showed enhanced antifungal activity compared to their non-brominated counterparts .

Case Study: Anticancer Efficacy

A comparative analysis of various triazole derivatives revealed that those with ethoxycarbonyl groups exhibited superior activity against breast cancer cell lines. This compound was among the compounds tested and showed promising results with IC50 values indicating significant cytotoxicity against T47D cells .

Q & A

Basic: What synthetic routes are effective for introducing the bromo group into the benzoate scaffold of this compound?

The bromination of aromatic rings in benzoate derivatives often employs electrophilic substitution. For example, ethyl 4-bromomethyl-2-ethoxy benzoate can be synthesized using brominating agents (e.g., NBS or Br₂) in solvents like CCl₄ or DCM at 40–60°C . Optimization requires monitoring reaction time and stoichiometry to avoid over-bromination. Post-reaction purification via recrystallization (ethanol/water mixtures) is typical .

Advanced: How can crystallographic data contradictions in triazole-containing compounds be resolved during refinement?

Discrepancies in atomic displacement parameters or bond angles may arise from thermal motion or twinning. Using SHELXL (via the WinGX suite) with iterative refinement cycles and incorporating restraints for geometrically similar moieties (e.g., triazole rings) improves accuracy . Validate results with R-factors (e.g., R₁ < 0.05) and cross-check using ORTEP-3 for visualizing anisotropic displacement ellipsoids . For twinned crystals, SHELXD’s dual-space methods can partition overlapping reflections .

Basic: What spectroscopic methods are critical for characterizing the triazole-benzoate backbone?

- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., triazole protons at δ 8.5–9.0 ppm; ester carbonyl at ~170 ppm) .

- FT-IR : Confirms ester C=O (1720–1740 cm⁻¹) and triazole C=N (1520–1560 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₉BrN₃O₂: ~306.98 m/z) .

Advanced: How does isosteric substitution of the triazole ring impact biological activity?

Replacing 4H-1,2,4-triazole with 1H-1,2,3-triazole alters hydrogen-bonding capacity and lipophilicity, affecting target binding. For example, 1H-1,2,3-triazole derivatives show enhanced antimicrobial activity due to improved solubility . Use comparative docking studies (e.g., AutoDock Vina) and in vitro assays (MIC tests) to correlate structural changes with activity shifts .

Basic: What solvent systems are optimal for recrystallizing this compound?

Ethanol/water (1:2 v/v) is effective for removing unreacted bromo precursors, yielding needle-like crystals. For higher purity, use gradient cooling (60°C → 4°C over 12 hrs) . Alternative solvents like acetonitrile may improve crystal size for X-ray diffraction .

Advanced: What strategies mitigate steric hindrance during triazole-ester coupling reactions?

Steric effects from the bromo substituent can reduce coupling efficiency. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with bulky ligands (SPhos) to enhance regioselectivity . Microwave-assisted synthesis (100°C, 30 min) accelerates reaction kinetics while minimizing decomposition . Monitor progress via TLC (silica gel, hexane/EtOAc 3:1) .

Basic: How is the crystal structure of this compound determined and validated?

Single-crystal X-ray diffraction (MoKα radiation, λ = 0.71073 Å) resolves the lattice parameters (e.g., monoclinic P21/n, Z = 4) . Refinement in SHELXL-97 with H-atom constraints and isotropic displacement parameters ensures convergence (wR₂ < 0.10) . Validate using CCDC deposition (e.g., check for PLATON alerts) .

Advanced: Can computational methods predict the compound’s reactivity in nucleophilic substitutions?

DFT calculations (Gaussian 09, B3LYP/6-31G*) model charge distribution, showing the bromo group’s electrophilic susceptibility. Fukui indices identify C-2 as the primary site for SNAr reactions . Compare with experimental kinetic data (Hammett plots) to refine predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.